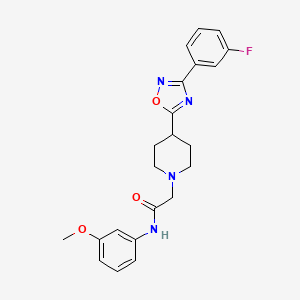

2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 3-fluorophenyl group at position 3, a piperidine ring at position 5, and an acetamide linker terminating in a 3-methoxyphenyl group. The 1,2,4-oxadiazole moiety is known for metabolic stability and bioisosteric properties, while the piperidine enhances solubility and membrane permeability . The 3-methoxy group on the phenyl ring may modulate lipophilicity and receptor interactions, distinguishing it from analogs with halogen or trifluoromethyl substituents .

Properties

IUPAC Name |

2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3/c1-29-19-7-3-6-18(13-19)24-20(28)14-27-10-8-15(9-11-27)22-25-21(26-30-22)16-4-2-5-17(23)12-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUZNRGBOOSUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide. The nitrile oxide is often generated in situ from a precursor such as a chlorooxime.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Piperidine Ring Formation: The piperidine ring is usually synthesized through a reductive amination process, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.

Coupling with Methoxyphenylacetamide: The final step involves coupling the piperidine derivative with methoxyphenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety exhibits electrophilic substitution and ring-opening reactions. Key findings include:

Electrophilic Substitution

-

The oxadiazole ring undergoes substitution at the C3 position due to electron-withdrawing effects of the adjacent nitrogen atoms.

-

Halogenation : In acidic conditions, bromination or chlorination occurs selectively at C3 when activated by electron-donating substituents (e.g., methoxy groups) .

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at C5, though steric hindrance from the 3-fluorophenyl group may reduce yields .

Ring-Opening Reactions

-

Hydrolysis under alkaline conditions (NaOH, 80°C) cleaves the oxadiazole ring to form a diamide intermediate, which can further cyclize under acidic conditions .

-

Reaction with hydrazine yields semicarbazide derivatives, useful for synthesizing heterocyclic analogs .

Piperidine Ring Modifications

The piperidine ring participates in alkylation and acylation reactions:

N-Alkylation

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces quaternary ammonium salts, enhancing solubility for pharmacological studies.

Acylation

-

Treatment with acetyl chloride forms acetylated derivatives at the piperidine nitrogen, altering pharmacokinetic properties.

Acetamide Group Transformations

The acetamide functionality undergoes hydrolysis and coupling reactions:

Hydrolysis

-

Acidic hydrolysis (HCl, reflux) cleaves the acetamide to yield N-(3-methoxyphenyl)glycine , which can be further functionalized.

-

Enzymatic hydrolysis using lipases under mild conditions preserves stereochemistry .

Coupling Reactions

-

Reaction with sulfonyl chlorides forms sulfonamide derivatives, expanding structural diversity for bioactivity screening .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

Stability Under Reactive Conditions

-

Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

-

pH Sensitivity : Stable in neutral conditions but degrades rapidly in strong acids (pH < 2) or bases (pH > 12).

Key Research Findings

Biological Activity

The compound 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide is a derivative of the 1,2,4-oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 1,2,4-Oxadiazole moiety : Known for its biological activity including anticancer effects.

- Piperidine ring : Enhances the pharmacokinetic properties.

- Fluorophenyl and methoxyphenyl substituents : These groups are often associated with increased potency and selectivity in drug action.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 343.39 g/mol.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. The compound has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Induces apoptosis via caspase activation |

| A549 (lung cancer) | 1.54 | Inhibits cell proliferation and induces G1 arrest |

| HeLa (cervical cancer) | 2.41 | Triggers apoptotic pathways |

These findings suggest that the compound can effectively inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is attributed to several potential mechanisms:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes like thymidylate synthase and HDAC, which are crucial in cancer cell proliferation.

- Apoptosis Induction : Flow cytometry studies have demonstrated that this compound can increase caspase-3/7 activity leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been noted to cause G1 phase arrest in specific cancer cell lines.

Additional Biological Activities

Beyond anticancer effects, oxadiazole derivatives are recognized for their broad spectrum of biological activities:

- Antimicrobial : Some studies indicate potential antibacterial and antifungal properties.

- Anti-inflammatory : Compounds within this class have shown promise in reducing inflammation markers.

Study 1: Anticancer Efficacy

In a study published in MDPI, several oxadiazole derivatives were tested against human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

Study 2: Mechanism-Based Approaches

A review highlighted the importance of understanding the mechanisms behind oxadiazole derivatives' anticancer activities. It emphasized the role of molecular docking studies which revealed strong interactions between these compounds and their biological targets .

Study 3: Comparative Analysis

A comparative analysis showed that derivatives with electron-withdrawing groups at specific positions exhibited significantly higher biological potency. This aligns with findings from other studies where structural optimization was key to enhancing efficacy .

Scientific Research Applications

Anticancer Properties

The 1,2,4-oxadiazole scaffold has shown significant promise in anticancer research. Studies indicate that derivatives of this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide have been reported to have potent activity against leukemia and breast cancer cells.

A review highlighted that certain oxadiazole derivatives demonstrated high inhibition rates against cancer cell lines such as T-47D (breast cancer) and K562 (leukemia), with some compounds achieving over 90% inhibition at specific concentrations .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D | 90.47% |

| Compound B | K562 | 81.58% |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been extensively documented. Compounds featuring the oxadiazole moiety have shown effectiveness against a range of bacterial and fungal pathogens. For example, derivatives similar to the target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Mode of Action

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. The oxadiazole ring may facilitate binding to enzymes or receptors involved in cell proliferation and survival pathways. For instance, studies have indicated that certain oxadiazole derivatives act as inhibitors of key enzymes involved in cancer metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications on the piperidine and methoxyphenyl groups can significantly influence the biological activity of the resulting compound. Research has shown that electron-donating or withdrawing groups on the phenyl rings can alter binding affinity and selectivity towards target proteins .

Synthesis and Evaluation

A series of studies have synthesized various oxadiazole derivatives and evaluated their biological activities through in vitro assays. One notable study synthesized several piperidine-based oxadiazoles and assessed their anticancer properties against a panel of human cancer cell lines . The results indicated that modifications in the substituents led to varying degrees of cytotoxicity.

Clinical Relevance

The clinical relevance of these compounds is underscored by ongoing research into their pharmacokinetic properties and bioavailability profiles. In silico studies have suggested favorable absorption and distribution characteristics for compounds similar to this compound, making them suitable candidates for further development as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

A. Pyrazole-Based Analog ()

- Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structure: Pyrazole core with chloro and cyano substituents; acetamide linked to 4-chlorophenyl.

- Key Differences: Pyrazole rings (vs. Chlorophenyl groups (vs. fluorophenyl) increase lipophilicity but may reduce target selectivity .

- Application : Derived from Fipronil precursors, suggesting insecticidal activity.

B. Triazole-Based Analog ()

- Compound : 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

- Structure : Triazole core with sulfanyl linker; 4-pyridinyl and 4-chlorophenyl substituents.

- Key Differences :

C. Thiadiazole-Based Analog ()

- Compound : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Structure : Thiadiazole core with 4-fluorophenyl and acetyl groups.

- Fluorine at para-position (vs. meta in the target compound) alters electronic effects on aromatic interactions .

Pharmacokinetic and Physicochemical Properties

Key Observations :

- The target compound’s oxadiazole-piperidine scaffold balances lipophilicity (LogP ~3.2) and hydrogen-bonding capacity, favoring oral bioavailability.

- Pyrazole analogs (higher LogP) may exhibit stronger membrane penetration but shorter half-lives due to metabolic susceptibility .

- Triazole derivatives with pyridinyl groups show enhanced solubility but reduced CNS activity .

Q & A

Q. Key optimization steps :

- Purity control during oxadiazole cyclization to minimize byproducts.

- Steric hindrance mitigation during piperidine coupling, often requiring elevated temperatures or microwave-assisted synthesis .

Basic: How is structural validation performed post-synthesis to confirm molecular integrity?

Answer:

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond angles, torsion angles, and stereochemistry .

- NMR spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing 1,2,4-oxadiazole regioisomers).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

- Assay standardization : Compare IC values under identical conditions (e.g., human whole blood vs. isolated enzyme assays) .

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics or CRISPR-edited cell lines to isolate target-specific effects.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies conformational variations that may explain potency differences .

Advanced: What SAR-driven strategies enhance pharmacokinetic properties like metabolic stability?

Answer:

- Fluorine substitution : The 3-fluorophenyl group improves metabolic stability by reducing cytochrome P450 (CYP) oxidation .

- Piperidine modifications : Introducing methyl groups to the piperidine ring decreases clearance rates by altering lipophilicity and plasma protein binding .

- Amide bioisosteres : Replacing the acetamide with a sulfonamide or urea group balances solubility and permeability .

Advanced: What methodologies confirm the compound’s binding mode and conformational stability in target interactions?

Answer:

- X-ray co-crystallography : Resolve ligand-protein complexes (e.g., FLAP inhibitors) using SHELX-refined structures .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor dynamics over 100+ ns to assess conformational stability (e.g., GROMACS or AMBER) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven interactions .

Basic: Which in vitro assays are standard for evaluating biological activity?

Answer:

- FLAP binding assays : Radioligand displacement (e.g., H-LTB) to measure IC values .

- Whole-blood LTB inhibition : Human blood treated with calcium ionophore to stimulate leukotriene synthesis, followed by ELISA quantification .

- Cellular permeability : Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can metabolic stability and drug-drug interaction risks be systematically assessed?

Answer:

- Liver microsome assays : Incubate with human/rodent microsomes to measure half-life and identify major metabolites via LC-MS .

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to quantify inhibition constants () .

- Reactive metabolite trapping : Glutathione adduct formation assays to assess covalent binding risks .

Basic: What analytical techniques ensure purity and identity during synthesis?

Answer:

- HPLC-DAD : Purity assessment with C18 columns and UV detection at 254 nm.

- Elemental analysis : Validates elemental composition within ±0.4% theoretical values .

- Melting point consistency : Cross-check with literature values to detect polymorphic impurities .

Categorization

- Basic Questions : 1, 2, 6, 8

- Advanced Questions : 3, 4, 5, 7

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.